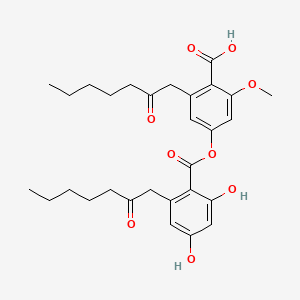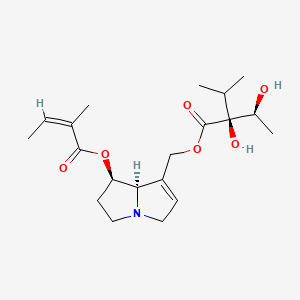
Symlandin
Übersicht
Beschreibung
Symlandine is a pyrrolizidine alkaloid with the molecular formula C20H31NO6. It is a naturally occurring compound found in the roots of the common comfrey plant (Symphytum officinale). This compound is known for its complex structure and significant biological activities .
Wissenschaftliche Forschungsanwendungen
Symlandine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of pyrrolizidine alkaloids.
Biology: Symlandine is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on liver function and its hepatotoxic properties.
Industry: Symlandine is used in the development of natural product-based pharmaceuticals and as a reference compound in analytical chemistry .
Zukünftige Richtungen
: Nam-Cheol Kim, Nicholas H. Oberlies, Dolores R. Brine, Robert W. Handy, Mansukh C. Wani, and Monroe E. Wall. “Isolation of Symlandine from the Roots of Common Comfrey (Symphytum officinale) Using Countercurrent Chromatography.” Journal of Natural Products, 2001, 64(2), 251–253. DOI: 10.1021/np0004653
Wirkmechanismus
Target of Action
Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.
Mode of Action
Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .
Biochemical Pathways
Symlandine, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .
Pharmacokinetics
Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Pyrrolizidine alkaloids, including symlandine, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that symlandine may have significant effects at the molecular and cellular level.
Action Environment
The action of symlandine can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which symlandine is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Symlandine can be isolated from the roots of Symphytum officinale using countercurrent chromatography. This method allows for the separation of symlandine from its stereoisomers, such as symphytine . The process involves the use of various solvents and chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of symlandine is not widely documented, but it typically involves the extraction from plant sources followed by purification using advanced chromatographic methods. The use of biotechnological approaches to enhance the yield of symlandine from plant cultures is also being explored.
Analyse Chemischer Reaktionen
Types of Reactions: Symlandine undergoes several types of chemical reactions, including:
Oxidation: Symlandine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert symlandine into its reduced forms.
Substitution: Symlandine can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of symlandine, as well as substituted compounds with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Symphytine: A stereoisomer of symlandine with similar biological activities.
Echimidine: Another pyrrolizidine alkaloid found in comfrey with hepatotoxic properties.
7-Acetylintermedine: A related compound with similar chemical structure and biological effects
Uniqueness of Symlandine: Symlandine is unique due to its specific stereochemistry and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its distinct biological activities and potential therapeutic applications also set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-QKJMJVMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225409 | |
| Record name | Symlandine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74410-74-5 | |
| Record name | Symlandine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symlandine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Symlandine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYMLANDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species is Symlandine primarily found in?
A1: Symlandine is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].
Q2: How is Symlandine structurally related to other pyrrolizidine alkaloids found in Symphytum species?
A2: Symlandine is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].
Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like Symlandine?
A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].
Q4: Are there any specific analytical techniques used to isolate and identify Symlandine?
A4: Symlandine can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of Symlandine from its stereoisomer, symphytine. The structure of Symlandine can be confirmed using various spectroscopic techniques, including 2D NMR methods [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


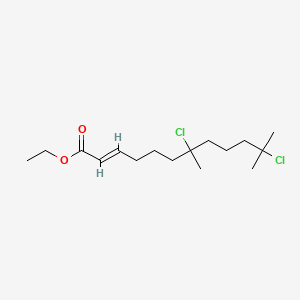
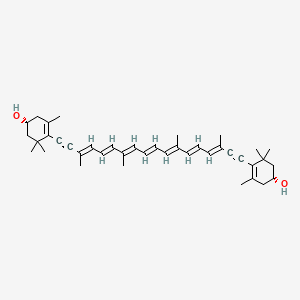
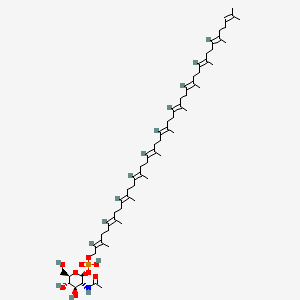
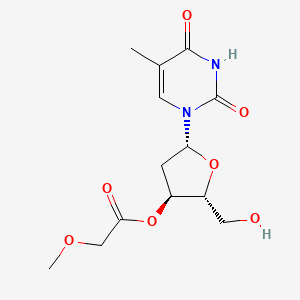
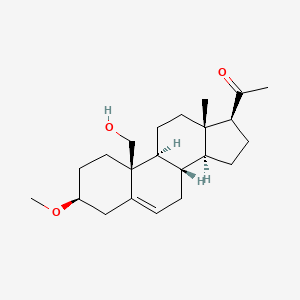
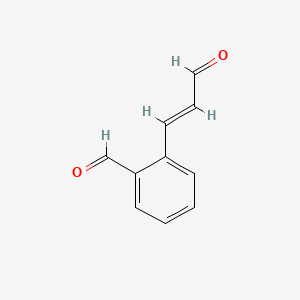
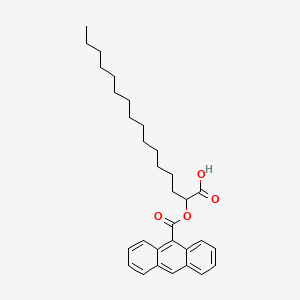

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)
![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)
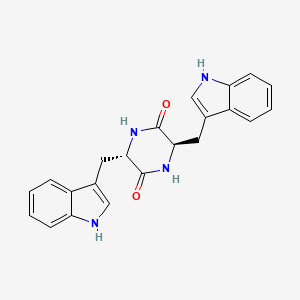
![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)
![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)
